2-(Trifluoromethoxy)-6-naphthol
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Overview
Description
2-(Trifluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild conditions . Another approach involves the use of antimony trifluoride and hydrogen fluoride as fluorinating agents .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)-6-naphthol often employs scalable methods such as the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(Trifluoromethoxy)-6-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-6-naphthol exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Biological Activity
2-(Trifluoromethoxy)-6-naphthol is a naphthol derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) at the 6-position of the naphthol moiety. This compound has garnered attention due to its unique structural features, which enhance its biological activity and potential applications in pharmaceuticals and materials science. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability in various chemical environments.
Chemical Structure and Properties
The general structure of this compound can be represented as follows:
This compound belongs to a class of naphthol derivatives that exhibit a range of biological activities, including enzyme inhibition and interaction with cellular signaling pathways. The trifluoromethoxy group enhances the electrophilicity of the compound, potentially increasing its biological activity compared to other naphthol derivatives.
Antiviral and Anticancer Activity
The potential applications of this compound extend to antiviral and anticancer research. Naphthol derivatives have been investigated for their efficacy against various viral infections and cancer cell lines. The unique properties imparted by the trifluoromethoxy group may enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids, thus influencing therapeutic outcomes .
The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group may facilitate binding to these targets, modulating their activity and leading to biological effects such as inhibition or activation .
Case Studies and Research Findings
- Tyrosinase Inhibition : Although specific studies on this compound are sparse, related compounds like α- and β-naphthols have demonstrated significant inhibitory effects on tyrosinase activity, suggesting a similar potential for this derivative.
- Antiviral Research : Investigations into the antiviral properties of naphthol derivatives indicate that modifications like trifluoromethylation can enhance potency against viral targets. This suggests that this compound could be explored for similar applications .
- Cancer Cell Lines : Preliminary studies involving structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. The electron-withdrawing nature of the trifluoromethoxy group may play a critical role in enhancing these effects .
Comparative Analysis with Related Compounds
The following table summarizes some structural comparisons between this compound and other naphthol derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
2-Naphthol | C₁₀H₈O | Commonly used as an intermediate in dye synthesis; less reactive than trifluoromethylated counterparts. |
6-Methoxy-2-naphthol | C₁₃H₁₀O₂ | Exhibits different solubility and reactivity due to methoxy substitution instead of trifluoromethoxy. |
1-Naphthol | C₁₀H₈O | Isomeric form with distinct chemical properties; less sterically hindered than 2-naphthol derivatives. |
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6,15H |
InChI Key |
WANHBNYHUSQPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1O |
Origin of Product |
United States |
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